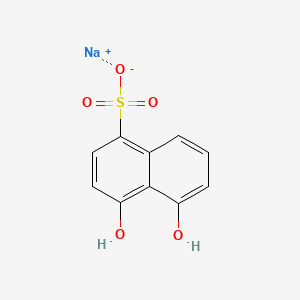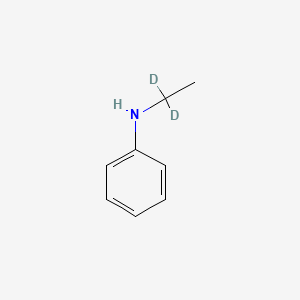
N-Ethyl-1,1-D2-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-1,1-D2-aniline is a deuterated derivative of N-ethyl aniline, characterized by the presence of two deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in tracing studies and mechanistic investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-1,1-D2-aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of aniline with ethyl halides under basic conditions. Another method includes the reduction of nitrobenzene derivatives followed by alkylation with ethylating agents .
Industrial Production Methods
Industrial production of N-ethyl aniline typically involves the reaction of aniline with ethylene in the presence of a catalyst. For the deuterated version, deuterated ethylene or deuterated aniline can be used to introduce the deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-1,1-D2-aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Parent aniline and other reduced forms.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-1,1-D2-aniline is used in a variety of scientific research applications:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-Ethyl-1,1-D2-aniline involves its interaction with various molecular targets. In chemical reactions, the deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying reaction mechanisms and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethylaniline: The non-deuterated version, commonly used in similar applications but without the isotopic labeling.
N-Methylaniline: Another alkylated aniline, differing in the alkyl group attached to the nitrogen atom.
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom
Uniqueness
N-Ethyl-1,1-D2-aniline’s uniqueness lies in its deuterium atoms, which provide distinct advantages in tracing and mechanistic studies. The presence of deuterium can significantly alter reaction kinetics, making it a valuable tool for researchers .
Eigenschaften
Molekularformel |
C8H11N |
|---|---|
Molekulargewicht |
123.19 g/mol |
IUPAC-Name |
N-(1,1-dideuterioethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i2D2 |
InChI-Schlüssel |
OJGMBLNIHDZDGS-CBTSVUPCSA-N |
Isomerische SMILES |
[2H]C([2H])(C)NC1=CC=CC=C1 |
Kanonische SMILES |
CCNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
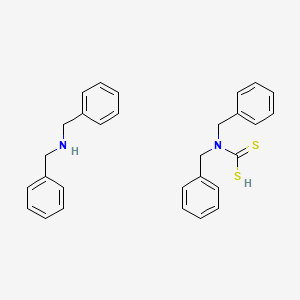
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)

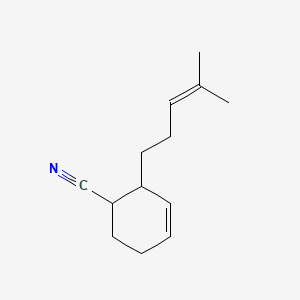
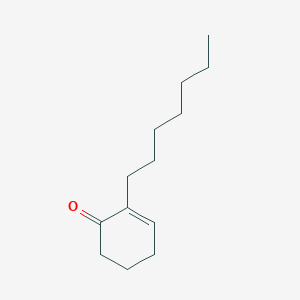
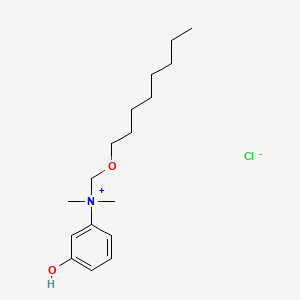
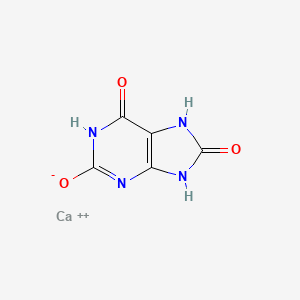

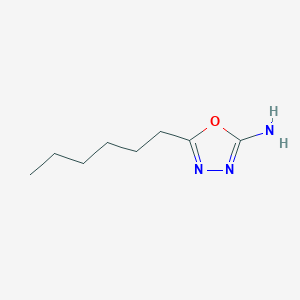
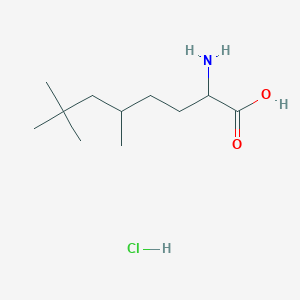
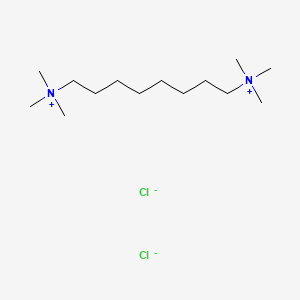
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
